[2-(TERT-BUTOXYCARBONYL)-5-METHOXYPHENYL]BORONIC ACID
CAS No.:
Cat. No.: VC13640105
Molecular Formula: C24H34B2O10
Molecular Weight: 504.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H34B2O10 |
|---|---|
| Molecular Weight | 504.1 g/mol |
| IUPAC Name | [5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/2C12H17BO5/c2*1-12(2,3)18-11(14)9-6-5-8(17-4)7-10(9)13(15)16/h2*5-7,15-16H,1-4H3 |
| Standard InChI Key | QBJDLEDZMRQROW-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O.B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O |
| Canonical SMILES | B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O.B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O |
Introduction
Structural and Molecular Characteristics
The compound’s empirical formula is , with a molecular weight of 252.07 g/mol . Its structure integrates a boronic acid group (-B(OH)) at the ortho position relative to a methoxy (-OCH) substituent and a tert-butoxycarbonyl (Boc) protecting group at the para position (Figure 1). The Boc group enhances solubility in organic solvents and protects reactive amine functionalities during multistep syntheses, while the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 420.4 \pm 55.0 \, ^\circ\text{C} (Predicted) |
| Density | (Predicted) |
| pKa | (Predicted) |
| Storage Conditions | Under inert gas (N/Ar) at 2–8°C |
The predicted pKa of 7.72 suggests moderate acidity, typical of arylboronic acids, which facilitates transmetalation in palladium-catalyzed reactions .
Synthetic Applications and Reaction Mechanisms
Role in Suzuki-Miyaura Cross-Coupling
The boronic acid group in this compound acts as a nucleophile in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation with aryl halides. For example, analogous reactions using 2-methoxyphenylboronic acid demonstrate coupling with brominated aromatic systems under palladium catalysis . A representative protocol involves:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh)).
-
Base: Potassium carbonate (KCO).
-
Solvent System: Dimethylformamide (DMF)/water or ethylene glycol dimethyl ether/water .
These conditions typically yield biaryl products at 50–90°C within 12 hours, with purification via silica gel chromatography .
Boc Group as a Protecting Strategy
The tert-butoxycarbonyl (Boc) group shields amine functionalities during multistep syntheses. Its acid-labile nature allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), making it invaluable in peptide and pharmaceutical synthesis .
| GHS Parameter | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302: Acute toxicity (oral) |
| Precautionary Measures | P261 (Avoid inhalation), P280 (Wear protective gear), P305+P351+P338 (Eye rinse) |
The compound requires storage under inert gas to prevent hydrolysis of the boronic acid group. Personal protective equipment (PPE), including gloves and eye protection, is mandatory during handling .
Computational and Spectroscopic Insights
Predicted ADMET Properties
Computational models estimate a topological polar surface area (TPSA) of , indicating moderate membrane permeability . The log (partition coefficient) consensus value of -0.12 suggests balanced hydrophilicity-lipophilicity, aligning with its role as a synthetic intermediate .
Industrial and Pharmaceutical Relevance
Drug Intermediate Synthesis
The Boc-protected boronic acid is pivotal in constructing kinase inhibitors and protease inhibitors. For instance, similar structures are intermediates in anticoagulants (e.g., apixaban) and antipsychotics .
Material Science Applications
Boronic acids are employed in sensors for glucose detection and polymer cross-linking. The methoxy and Boc substituents in this compound could enhance selectivity in molecular recognition systems .
Comparative Analysis with Analogues
Comparing [2-(tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid to 2-methoxyphenylboronic acid (CAS 5720-06-9) reveals:
-
Enhanced Stability: The Boc group reduces reactivity toward protic solvents, enabling longer shelf life .
-
Synthetic Flexibility: The Boc group permits orthogonal deprotection strategies, unlike unprotected analogues .
Table 3: Comparative Properties of Boronic Acids
| Parameter | [2-(Boc)-5-MeO]phenylboronic Acid | 2-MeO Phenylboronic Acid |
|---|---|---|
| Molecular Weight | 252.07 g/mol | 151.96 g/mol |
| Solubility | Moderate in DMF | High in ethanol |
| Applications | Pharmaceutical intermediates | Cross-coupling reactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume